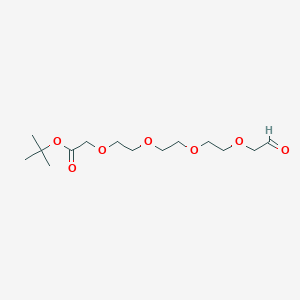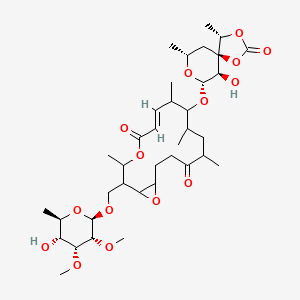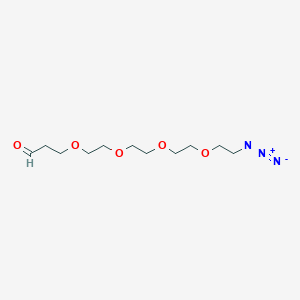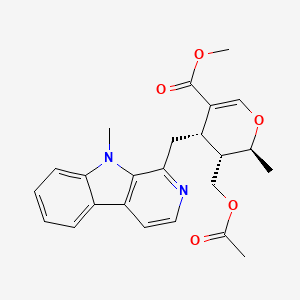
Alstonidine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alstonidine acetate is a biochemical.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Research has demonstrated significant anti-inflammatory properties of compounds isolated from Alstonia species. For instance, α-amyrin acetate, isolated from Alstonia boonei, showed pronounced anti-inflammatory effects in animal models, which might suggest similar potential for alstonidine acetate (N. Okoye et al., 2014)(Okoye et al., 2014). Additionally, the alkaloids of Alstonia scholaris, including alstonidine, have been found to exhibit anti-inflammatory and analgesic activities (J. Shang et al., 2010)(Shang et al., 2010).
Potential for Metabolic Engineering
Metabolic engineering studies involving compounds from the Alstonia genus have indicated possible applications in reducing acetate accumulation in Escherichia coli, potentially enhancing recombinant protein production. This suggests a broader scope for the use of alstonidine acetate in biotechnological applications (A. Aristidou et al., 1995)(Aristidou et al., 1995).
Herbicide Tolerance
Research on acetolactate synthase (ALS), a common target for herbicides, indicates the potential role of alstonidine acetate in developing herbicide tolerance in plants. This is suggested by studies examining the mechanisms of ALS-inhibiting herbicides, which may have applications in agriculture and weed management (P. Bernasconi et al., 1995)(Bernasconi et al., 1995).
Antimicrobial Properties
Compounds from the Alstonia genus have been found to possess antimicrobial activities. This suggests potential applications for alstonidine acetate in developing antimicrobial agents, although specific studies on alstonidine acetate are needed to confirm this (C. D. Djipa et al., 2000)(Djipa et al., 2000).
Anti-Cancer Potential
Alstonia scholaris has been studied for its chemopreventive properties in skin cancer, indicating a potential area of research for alstonidine acetate in cancer treatment and prevention (S. Jahan et al., 2009)(Jahan et al., 2009).
Eigenschaften
CAS-Nummer |
31148-66-0 |
|---|---|
Produktname |
Alstonidine acetate |
Molekularformel |
C24H26N2O5 |
Molekulargewicht |
422.48 |
IUPAC-Name |
methyl (2S,3S,4S)-3-(acetoxymethyl)-2-methyl-4-((9-methyl-9H-pyrido[3,4-b]indol-1-yl)methyl)-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
1S/C24H26N2O5/c1-14-19(12-31-15(2)27)18(20(13-30-14)24(28)29-4)11-21-23-17(9-10-25-21)16-7-5-6-8-22(16)26(23)3/h5-10,13-14,18-19H,11-12H2,1-4H3/t14-,18-,19-/m0/s1 |
InChI-Schlüssel |
PBFFUBUODGPIFL-JVPBZIDWSA-N |
SMILES |
C[C@H]1[C@@H]([C@@H](C(=CO1)C(=O)OC)Cc2c3c(ccn2)c4ccccc4n3C)COC(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Alstonidine acetate, O-Acetylalstonidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



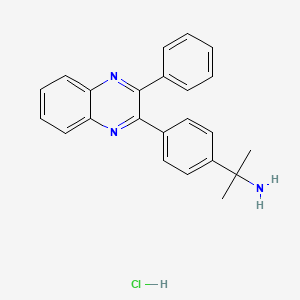
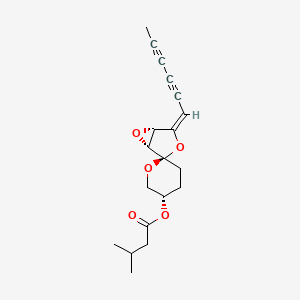

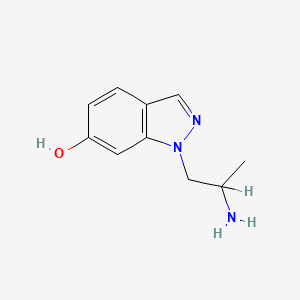

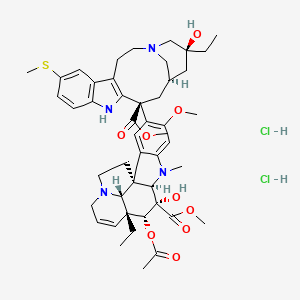
![2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)-](/img/structure/B605276.png)
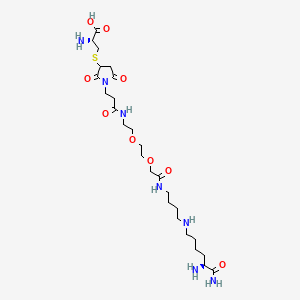
![[(2R,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B605278.png)
![Copper;[dimethylamino-[[15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride](/img/structure/B605280.png)

